6,7-Dimethoxyquinolin-2-amine

Overview

Description

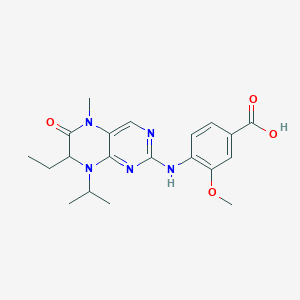

6,7-Dimethoxyquinolin-2-amine is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is a powder that is stored at room temperature .

Synthesis Analysis

Quinoline, the core structure of 6,7-Dimethoxyquinolin-2-amine, has been synthesized using various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for 6,7-Dimethoxyquinolin-2-amine is 1S/C11H12N2O2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3,(H2,12,13) .Physical And Chemical Properties Analysis

6,7-Dimethoxyquinolin-2-amine is a powder that is stored at room temperature .Scientific Research Applications

Medicinal Chemistry Antitumor Activity

Quinoline compounds, including 6,7-Dimethoxyquinolin-2-amine, are known for their antitumor properties. They have been used in the design and synthesis of derivatives that show potency against various cancer cell lines, potentially offering new avenues for cancer treatment .

Synthetic Chemistry Greener Processes

In the field of synthetic chemistry, quinoline motifs are valued for their versatility. Researchers aim to develop greener and more sustainable chemical processes using these compounds, which could lead to more environmentally friendly production methods .

Industrial Chemistry Heterocyclic Compounds

Quinolines are essential in several pharmacologically active heterocyclic compounds due to their diverse applications in industrial chemistry. This includes the development of materials with specific properties for industrial use .

Analytical Chemistry Chemical Analysis

This compound can be used as a reference material or standard in analytical chemistry for the identification or quantification of similar structures in complex mixtures using techniques like NMR, HPLC, LC-MS, UPLC .

Organic Chemistry Synthesis of Quinolin-2-Ones

Quinolin-2-ones are synthesized using quinoline derivatives and have practical significance for both scientific research and industrial applications. The methods developed for their synthesis are meaningful advancements in organic chemistry .

Safety and Hazards

The safety information for 6,7-Dimethoxyquinolin-2-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Several precautionary statements are also provided, including recommendations for handling and storage, personal protective measures, and procedures to follow in case of accidental exposure .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The specific interaction depends on the structure of the quinoline derivative and the nature of the target.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected would depend on the targets of the compound.

Result of Action

Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of receptor signaling, and interference with cellular processes such as cell division .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives .

properties

IUPAC Name |

6,7-dimethoxyquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHIZHJVEUNKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)

![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)

![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)

![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)

![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)